molecular formula C8H15N3 B1277544 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine CAS No. 936940-34-0

1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine

Cat. No. B1277544
CAS RN: 936940-34-0
M. Wt: 153.22 g/mol
InChI Key: FODFRQFRJYJPSO-UHFFFAOYSA-N
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Description

“1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine” is a chemical compound with the molecular formula C8H15N3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a propan-2-amine side chain . The InChI string for this compound is “InChI=1S/C8H15N3/c1-6(9)5-11-8(3)4-7(2)10-11/h4,6H,5,9H2,1-3H3” and the canonical SMILES string is "CC1=CC(=NN1CC©N)C" .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine” are not available, pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with aryl isocyanates, arylisothiocyanates, or aryl sulfonyl chlorides .


Physical And Chemical Properties Analysis

“1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine” has a molecular weight of 153.22 g/mol . It has a topological polar surface area of 43.8 Ų and a complexity of 127 . The compound has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Antileishmanial and Antimalarial Applications

This compound has been studied for its potential in treating parasitic diseases. A molecular simulation study justified its potent in vitro antipromastigote activity, showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests its potential as a therapeutic agent against leishmaniasis and malaria.

Antimicrobial Potential

Derivatives of this compound have shown good antimicrobial potential, making it a candidate for further research in the development of new antimicrobial agents . Its structure allows for the synthesis of various derivatives that can be tested against a range of microbial strains.

Biochemical Research

In biochemical research, this compound serves as a heterocyclic building block. It’s used in the synthesis of more complex molecules that can interact with biological systems in specific ways, aiding in the understanding of biochemical processes .

Pharmacological Research

The compound’s derivatives have been synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis . This highlights its significance in the development of new pharmacological treatments for tuberculosis.

Agricultural Chemistry

Pyrazole derivatives, including this compound, have applications in agro-chemical industries. They are investigated for their roles as potential pesticides or herbicides, contributing to the protection of crops from pests and diseases .

Material Science

In material science, the compound can be used to create novel materials with specific properties. For example, energetic materials with thermal robustness have been synthesized using nitrogen-rich pyrazole derivatives . This opens up possibilities for creating materials that can withstand extreme conditions.

Environmental Science

Research into the environmental impact of chemicals includes studying compounds like 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine. Its derivatives could be used to develop environmentally friendly substances or to understand the behavior of similar compounds in ecological systems .

Proteomics Research

This compound is also used in proteomics research, where it may be involved in the study of protein interactions and functions. Its role as a building block can help in the synthesis of compounds that interact with proteins in specific ways, aiding in the discovery of new biological pathways .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a combustible substance and as a toxic compound that can cause chronic effects .

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(9)5-11-8(3)4-7(2)10-11/h4,6H,5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODFRQFRJYJPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424349
Record name 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936940-34-0
Record name 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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